molecular formula C22H15FN2OS B4218461 3-fluoro-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide

3-fluoro-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide

Cat. No.: B4218461
M. Wt: 374.4 g/mol
InChI Key: KEXJTNWGUDHJKR-UHFFFAOYSA-N
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Description

3-fluoro-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a fluoro group, a phenyl group, and a thiazole ring, making it a molecule of interest in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling Reactions: The phenyl and fluoro groups are introduced through coupling reactions, such as Suzuki or Heck coupling, using appropriate boronic acids or halides.

    Amidation: The final step involves the formation of the amide bond between the thiazole derivative and the fluoro-substituted benzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Electrophilic and nucleophilic substitutions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.

    Substitution: Halogenation can be achieved using halogens or N-halosuccinimides, while nucleophilic substitutions can be facilitated by strong bases like sodium hydride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

3-fluoro-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-fluoro-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide involves its interaction with various molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It can interact with specific receptors on cell surfaces, modulating signal transduction pathways.

    DNA Intercalation: The aromatic rings of the compound can intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug containing a thiazole ring.

    Ritonavir: An antiretroviral drug with a thiazole moiety.

    Abafungin: An antifungal agent with a thiazole structure.

Uniqueness

3-fluoro-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide is unique due to the presence of the fluoro group, which can enhance its biological activity and metabolic stability compared to other thiazole derivatives. The combination of the thiazole ring with the phenyl and fluoro groups provides a distinct chemical scaffold that can be exploited for various therapeutic applications.

Properties

IUPAC Name

3-fluoro-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15FN2OS/c23-18-10-4-9-17(12-18)21(26)24-19-11-5-8-16(13-19)20-14-27-22(25-20)15-6-2-1-3-7-15/h1-14H,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEXJTNWGUDHJKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)C3=CC(=CC=C3)NC(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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